trisodium;4-(10,13-dimethyl-3,7-disulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
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Overview
Description
Ursodeoxycholate-3-sulfate is a sulfated bile acid derivative of ursodeoxycholic acid. Ursodeoxycholic acid, also known as ursodiol, is a secondary bile acid that is naturally occurring in the human body and is used for the treatment of various liver diseases. Ursodeoxycholate-3-sulfate is formed by the sulfation of ursodeoxycholic acid, which enhances its solubility and alters its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ursodeoxycholate-3-sulfate can be synthesized through the sulfation of ursodeoxycholic acid. The process involves the reaction of ursodeoxycholic acid with sulfur trioxide-pyridine complex in an organic solvent such as pyridine or dimethylformamide. The reaction is typically carried out at room temperature for several hours, followed by purification through crystallization or chromatography .
Industrial Production Methods
Industrial production of ursodeoxycholate-3-sulfate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is purified using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Ursodeoxycholate-3-sulfate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or specific enzymes.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of various functionalized derivatives depending on the substituent used.
Scientific Research Applications
Ursodeoxycholate-3-sulfate has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of sulfated bile acids in various chemical reactions.
Biology: Investigated for its role in cellular signaling and metabolism.
Medicine: Explored for its potential therapeutic effects in liver diseases and other conditions.
Industry: Used in the formulation of pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
Ursodeoxycholate-3-sulfate exerts its effects by interacting with specific molecular targets and pathways. It is known to modulate bile acid transporters and receptors, influencing bile acid metabolism and homeostasis. The compound also exhibits anti-inflammatory and cytoprotective properties, which contribute to its therapeutic effects in liver diseases .
Comparison with Similar Compounds
Similar Compounds
Chenodeoxycholic acid: Another bile acid used in the treatment of liver diseases.
Cholic acid: A primary bile acid involved in the digestion and absorption of fats.
Lithocholic acid: A secondary bile acid with distinct biological activities.
Uniqueness
Ursodeoxycholate-3-sulfate is unique due to its sulfation, which enhances its solubility and alters its biological activity compared to other bile acids. This modification allows it to interact differently with molecular targets and pathways, providing distinct therapeutic benefits .
Properties
IUPAC Name |
trisodium;4-(10,13-dimethyl-3,7-disulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O10S2.3Na/c1-14(4-7-21(25)26)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(33-35(27,28)29)12-15(23)13-20(22)34-36(30,31)32;;;/h14-20,22H,4-13H2,1-3H3,(H,25,26)(H,27,28,29)(H,30,31,32);;;/q;3*+1/p-3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNVFQGDTHVNHO-UHFFFAOYSA-K |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)[O-])C)OS(=O)(=O)[O-])C.[Na+].[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37Na3O10S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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